molecular formula C26H29N5O7 B1678038 Pralnacasan CAS No. 192755-52-5

Pralnacasan

Katalognummer B1678038
CAS-Nummer: 192755-52-5
Molekulargewicht: 523.5 g/mol
InChI-Schlüssel: CXAGHAZMQSCAKJ-WAHHBDPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pralnacasan is an orally bioavailable pro-drug . It is a potent, non-peptide inhibitor of interleukin-1beta converting enzyme (ICE) . It was developed for the treatment of rheumatoid arthritis (RA) .


Molecular Structure Analysis

Pralnacasan is a small molecule with the chemical formula C26H29N5O7 . Its average weight is 523.5378 and its monoisotopic weight is 523.206698307 .


Chemical Reactions Analysis

Pralnacasan is a pro-drug, which means it undergoes a transformation within the body to become an active drug . The exact chemical reactions involved in this process are not specified in the available resources.

Wissenschaftliche Forschungsanwendungen

Osteoarthritis Treatment

Pralnacasan has been studied for its effects on joint damage in osteoarthritis (OA). In two murine models of knee OA, pralnacasan demonstrated significant reductions in joint damage. These studies suggest its potential as a disease-modifying drug for OA treatment (Rudolphi et al., 2003).

Inflammatory Bowel Disease (IBD) Management

Pralnacasan has shown effectiveness in reducing the severity of dextran sulfate sodium-induced murine colitis, a model for IBD. This reduction is likely mediated by the suppression of proinflammatory cytokines IL-18, IL-1β, and IFN-γ (Loher et al., 2004).

Potential in Treating Other Inflammatory Diseases

Research collaborations have been undertaken for developing pralnacasan as a treatment for various inflammatory diseases, highlighting its broad therapeutic potential (Siegmund & Zeitz, 2003).

Effect on Cytokine Expression

Studies have explored pralnacasan's impact on cytokine expression in DSS-induced colitis, indicating its role in modulating inflammatory responses at the molecular level (Bauer et al., 2007).

Role in Caspase Inhibition

Pralnacasan's role as a caspase inhibitor has been explored, with potential applications in moderating excessive programmed cell death in various diseases. This research underscores its therapeutic efficacy in diseases where apoptosis plays a crucial role (Linton, 2005).

Safety And Hazards

In November 2003, Aventis and Vertex Pharmaceuticals announced that they had voluntarily suspended the phase II clinical trials of Pralnacasan due to results from an animal toxicity study that demonstrated liver abnormalities after a nine-month exposure to Pralnacasan at high doses . While no similar liver toxicity has been seen to date in human trials, the companies will evaluate the animal toxicity results before proceeding with the phase II clinical program .

Eigenschaften

IUPAC Name

(4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O7/c1-2-37-26-18(14-21(33)38-26)29-23(34)19-8-5-13-30-20(32)10-9-17(25(36)31(19)30)28-24(35)22-16-7-4-3-6-15(16)11-12-27-22/h3-4,6-7,11-12,17-19,26H,2,5,8-10,13-14H2,1H3,(H,28,35)(H,29,34)/t17-,18-,19-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAGHAZMQSCAKJ-WAHHBDPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN3N2C(=O)C(CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN3N2C(=O)[C@H](CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172873
Record name Pralnacasan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pralnacasan inhibits interleukin-1beta converting enzyme (ICE), an enzyme that regulates the production of IL-1 and IFN gamma - intercellular mediators that initiate and sustain the process of inflammation. Inhibiting ICE may be an effective strategy for curtailing damaging inflammatory processes common to a number of acute and chronic conditions, such as rheumatoid arthritis (RA) and osteoarthritis.
Record name Pralnacasan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pralnacasan

CAS RN

192755-52-5
Record name Pralnacasan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192755525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralnacasan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pralnacasan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALNACASAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N986NI319S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pralnacasan
Reactant of Route 2
Reactant of Route 2
Pralnacasan
Reactant of Route 3
Reactant of Route 3
Pralnacasan
Reactant of Route 4
Reactant of Route 4
Pralnacasan
Reactant of Route 5
Reactant of Route 5
Pralnacasan
Reactant of Route 6
Reactant of Route 6
Pralnacasan

Citations

For This Compound
782
Citations
K Rudolphi, N Gerwin, N Verzijl, P van der Kraan… - Osteoarthritis and …, 2003 - Elsevier
Objective: To study the effect of pralnacasan, … , pralnacasan was given orally by gavage to female Balb/c mice at 0, 12.5, 25 and 50mg/kg twice a day. In the second study, pralnacasan …
Number of citations: 259 www.sciencedirect.com
F Loher, C Bauer, N Landauer, K Schmall… - … of Pharmacology and …, 2004 - ASPET
… IFN-γ synthesis in stimulated splenocytes was significantly suppressed in all pralnacasan-treated groups. No side effects of pralnacasan were observed. In conclusion, pralnacasan is …
Number of citations: 137 jpet.aspetjournals.org
B Siegmund, M Zeitz - IDrugs: the investigational drugs journal, 2003 - europepmc.org
Pralnacasan (vertex pharmaceuticals). - Abstract - Europe PMC … Vertex is collaborating with Aventis Pharma AG (formerly Hoechst Marion Roussel Inc) in the development of …
Number of citations: 56 europepmc.org
C Bauer, F Loher, M Dauer, C Mayer, HA Lehr… - Digestive diseases and …, 2007 - Springer
… pralnacasan on dextran sulfate sodium (DSS)-induced colitis. This study investigates the effects of pralnacasan … Mice were treated intraperitoneally with the ICE inhibitor pralnacasan (…
Number of citations: 86 link.springer.com
C Bauer - 2006 - edoc.ub.uni-muenchen.de
… splenocytes was significantly suppressed in all pralnacasan-treated groups. No side effects of pralnacasan were observed. In conclusion, pralnacasan is effective in the prevention of …
Number of citations: 3 edoc.ub.uni-muenchen.de
JCR Randle, MW Harding, G Ku… - Expert opinion on …, 2001 - Taylor & Francis
… We have conducted extensive investigations of pralnacasan in animal models of inflammatory diseases and have extended this work recently to VX-765. We reported previously that non…
Number of citations: 129 www.tandfonline.com
T Ravizza, SM Lucas, S Balosso, L Bernardino… - …, 2006 - Wiley Online Library
… Slices were preincubated with pralnacasan or VX-765 (0.1, 1… (ih); pralnacasan: rats injected with pralnacasan (2 x 25 μg icv… ih; KA+pralnacasan: rats injected with pralnacasan 2 x 25 μg …
Number of citations: 200 onlinelibrary.wiley.com
F Loher, C Bauer, N Landauer, K Schmall… - … of Pharmacology and …, 2003 - ASPET
… effect of the specific ICE inhibitor pralnacasan in dextran sulfate sodium-… Pralnacasan was administered either intraperitoneally or … Results: Intraperitoneally administered pralnacasan …
Number of citations: 0 jpet.aspetjournals.org
K Pavelka, V Kua… - Arthritis and …, 2002 - WILEY-LISS DIV JOHN WILEY & …
Number of citations: 29
G Ku, P Ford, SA Raybuck… - ARTHRITIS …, 2001 - WILEY-LISS DIV JOHN WILEY & …
Number of citations: 19

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.